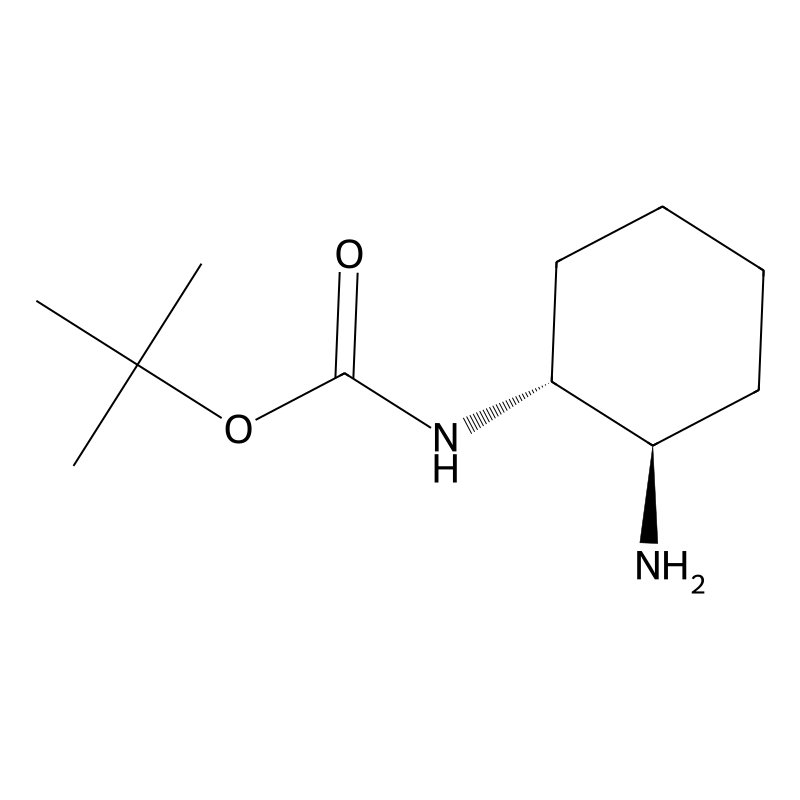(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organocatalyst:
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine can act as an organocatalyst in organic reactions. A study published in the Journal of the American Chemical Society demonstrates its ability to promote the intramolecular desymmetrization of cyclohexanones, leading to the formation of 2-azabicyclo[3.3.1]nonane derivatives with high enantioselectivity. [] This research highlights the potential of this molecule in developing novel and efficient catalytic processes for the synthesis of complex chiral molecules.
Chiral Ligand Precursor:
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine serves as a valuable precursor for the synthesis of chiral ligands. These ligands can be employed in various asymmetric transformations, enabling the control of product chirality. For example, a study published in Tetrahedron Letters describes the use of a nickel complex derived from (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine as a catalyst for the Michael addition reaction of 1,3-dicarbonyl compounds to nitroalkenes, achieving excellent enantioselectivities. [] This research exemplifies the utility of this molecule in designing efficient and selective catalysts for various asymmetric reactions.
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is a chiral diamine compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on one of its amino functionalities. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molar mass of 214.3 g/mol. The compound appears as a white powder and has a melting point of approximately 114-115 °C . It serves as an important intermediate in organic synthesis, particularly in the field of asymmetric catalysis and coordination chemistry.
- Asymmetric Addition: This compound plays a significant role in the asymmetric addition of Grignard reagents to ketones, leading to the formation of enantioenriched tertiary alcohols .
- Intramolecular Desymmetrization: It acts as an organocatalyst in the intramolecular desymmetrization of cyclohexanones, yielding 2-azabicyclo[3.3.1]nonane .
- Michael Addition Reactions: It is also used as a starting material for synthesizing chiral nickel catalysts applicable in Michael addition reactions involving 1,3-dicarbonyl compounds .
The compound exhibits notable biological activities, particularly in cancer research:
- Cell Cycle Effects: Derivatives of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Enzyme Interaction: It can influence enzyme activity by forming complexes with metal ions, which modulate biochemical pathways involved in cellular metabolism and signaling .
The synthesis of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine typically involves:
- Protection of Amines: The primary amine groups are protected using tert-butyl chloroformate to form the Boc derivative.
- Cyclization: The reaction conditions are optimized to ensure the formation of the trans isomer.
- Purification: The final product is purified through crystallization or chromatography techniques .
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine finds applications in:
- Organocatalysis: As an organocatalyst for various asymmetric reactions.
- Synthesis of Chiral Compounds: Used as a precursor for synthesizing chiral intermediates in pharmaceuticals and agrochemicals.
- Coordination Chemistry: Acts as a ligand in metal complexation studies .
Studies have shown that (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine interacts with various biomolecules:
- Metal Complexation: It forms stable complexes with transition metals, influencing their catalytic properties.
- Biochemical Pathways: The compound's interactions can affect gene expression and cellular signaling pathways, impacting cellular functions significantly .
Several compounds share structural similarities with (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,2S)-N-Boc-1,2-Cyclohexanediamine | Similar structure but different stereochemistry | Exhibits different biological activity profiles |
| N,N'-Di-Boc-1,2-Cyclohexanediamine | Two Boc groups instead of one | Enhanced stability and reactivity |
| (S,S)-N-Boc-1,2-Diaminopropane | Shorter carbon chain | Different reactivity patterns due to chain length |
| 1,2-Diaminocyclohexane | Unprotected amine groups | More reactive but less stable than Boc-protected forms |
These compounds highlight the unique properties of (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine in terms of its stability and specific applications in asymmetric synthesis and catalysis.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








